N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound. It features a dichlorophenyl group, an indene derivative, and a tetrahydronaphthalene carboxamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the dichlorophenyl derivative, followed by the introduction of the indene moiety through a series of nucleophilic substitution reactions. The final step usually involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or reduced aromatic rings.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can be compared with other compounds having similar structures, such as:
- This compound analogs with different substituents on the phenyl ring.
- Compounds with similar indene and naphthalene moieties but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer unique biological activities or chemical properties.
Properties
CAS No. |
170361-49-6 |
---|---|
Molecular Formula |
C30H32Cl2N2O |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N-[3-(2,3-dihydro-1H-inden-2-ylmethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
InChI |
InChI=1S/C30H32Cl2N2O/c31-28-13-12-27(19-29(28)32)34(30(35)26-11-10-22-6-1-2-9-25(22)18-26)15-5-14-33-20-21-16-23-7-3-4-8-24(23)17-21/h3-4,7-8,10-13,18-19,21,33H,1-2,5-6,9,14-17,20H2 |
InChI Key |
KZYWRPJLZGAQLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)N(CCCNCC3CC4=CC=CC=C4C3)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.